molecular formula C19H23N3O3 B2926089 2-(3-Methoxyphenyl)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone CAS No. 2097872-77-8

2-(3-Methoxyphenyl)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2926089
CAS No.: 2097872-77-8
M. Wt: 341.411
InChI Key: ADOBKCVAPCAAEA-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). It was first synthesized in 1999 by researchers at the pharmaceutical company Merck, Sharp and Dohme. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Antifolate Properties and Anticancer Research

Compounds with similar structural features have been studied for their antifolate properties, showing potential in anticancer research. For instance, analogs resembling the core structure have demonstrated potency against DHFR and cell growth inhibition in L1210 cells, indicating potential therapeutic applications in cancer treatment (Degraw, Christie, Colwell, & Sirotnak, 1992). These findings suggest that compounds with specific substituents on aromatic rings and heterocyclic moieties could have significant biological activity, potentially including anticancer effects.

Synthetic Methodologies and Heterocyclic Chemistry

Research into synthetic methodologies for creating complex molecules with aromatic and heterocyclic components has broad implications for pharmaceutical development and material science. For example, studies on condensation reactions leading to heterocyclization highlight the versatility of certain core structures for generating diverse chemical entities with potential pharmacological activities (Moskvina, Shilin, & Khilya, 2015). These synthetic routes offer pathways to novel compounds that could serve as lead structures in drug discovery.

Crystal Structure Analysis and Material Science

The analysis of crystal structures of related compounds contributes to material science by providing insights into molecular conformations, interactions, and properties. For instance, the examination of crystal structures of compounds with similar functional groups can reveal how molecular arrangements influence material characteristics, which is crucial for designing compounds with desired physical and chemical properties (Rao, Cui, & Zheng, 2014).

Antiallergy Activity and Pharmaceutical Development

Research on compounds with piperidine and phenyl moieties has shown potential in antiallergy pharmaceutical development. Certain derivatives have been synthesized and evaluated for their antiallergy activity, indicating the therapeutic potential of structurally related compounds in treating allergy-related conditions (Walsh, Franzyshen, & Yanni, 1989). These findings underscore the importance of exploring various derivatives of complex molecules for pharmaceutical applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-20-9-6-18(21-14)25-16-7-10-22(11-8-16)19(23)13-15-4-3-5-17(12-15)24-2/h3-6,9,12,16H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOBKCVAPCAAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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